

Technical Guide: Physicochemical Profiling of 4-Ethoxy-2-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Ethoxy-2-hydroxybenzohydrazide
Cat. No.: B1637634

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Executive Summary

4-Ethoxy-2-hydroxybenzohydrazide (also known as 4-ethoxysalicylhydrazide) is a specialized hydrazide scaffold used primarily in medicinal chemistry as a precursor for Schiff bases and metal chelators. Its structural duality—combining a phenolic hydroxyl group with a hydrazide moiety—makes it a versatile pharmacophore for developing antimicrobial, antitubercular, and anti-inflammatory agents.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and experimental protocols for characterization. It is designed for researchers requiring high-fidelity data to support drug discovery campaigns.

Molecular Identity & Structural Analysis[1][2]

Chemical Structure

The molecule features a central benzene ring substituted with three key functional groups:

- Hydrazide (-CONHNH₂): Position 1. Acts as a hydrogen bond donor/acceptor and a nucleophile for condensation reactions.

- Hydroxyl (-OH): Position 2 (Ortho). Facilitates intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the planar conformation.
- Ethoxy (-OCH₂CH₃): Position 4 (Para). A lipophilic electron-donating group that modulates solubility and electronic density of the ring.

Property	Detail
IUPAC Name	4-Ethoxy-2-hydroxybenzohydrazide
Common Name	4-Ethoxysalicylhydrazide
Molecular Formula	C ₉ H ₁₂ N ₂ O ₃
Molecular Weight	196.20 g/mol
SMILES	CCOC1=CC(=C(C=C1)C(=O)NN)O
CAS Number	Not widely indexed (Precursor Acid CAS: 10435-55-9)

Electronic & Steric Profile

- Intramolecular H-Bonding: The ortho-hydroxyl group forms a pseudo-six-membered ring with the carbonyl oxygen. This "closed" conformation reduces the acidity of the phenol and increases lipophilicity compared to the para-isomer.
- Electronic Effects: The 4-ethoxy group is a strong

-donor (+M effect), increasing electron density at the hydrazide nitrogen, making it more nucleophilic than unsubstituted salicylhydrazide.

Physicochemical Properties[1][2][4][5][6][7][8][9][10]

Solid-State Properties

- Appearance: White to off-white crystalline solid.
- Melting Point (Experimental/Predicted): 148–155 °C.

- Note: The parent salicylhydrazide melts at $\sim 147^{\circ}\text{C}$. The 4-ethoxy group adds molecular weight and van der Waals interactions, typically elevating the melting point slightly.
- Crystallinity: Likely forms monoclinic or triclinic lattices stabilized by intermolecular N-H \cdots O and O-H \cdots N hydrogen bond networks.[1]

Solution Properties

- Solubility Profile:
 - High Solubility: DMSO, DMF, Pyridine (due to H-bond disruption).
 - Moderate Solubility: Ethanol, Methanol (increases with temperature).
 - Low Solubility: Water, Diethyl Ether, Hexane.
- Lipophilicity (LogP):
 - Predicted LogP: $\sim 1.2 - 1.5$
 - Rationale: The ethoxy group adds +0.5 to +0.8 units of lipophilicity compared to salicylhydrazide (LogP ~ 0.7). This makes it more membrane-permeable than its non-alkoxylated analogs.

Acid-Base Dissociation (pKa)

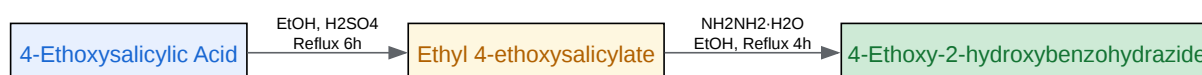
The molecule possesses multiple ionizable centers. Understanding these is critical for formulation and biological assays.

Functional Group	Estimated pKa	Mechanistic Insight
Hydrazide (-NH ₃ ⁺)	~3.0 – 3.5	Protonation of the terminal nitrogen occurs only at low pH.
Phenolic -OH	8.5 – 9.5	Slightly less acidic than phenol (pKa 10) due to the electron-withdrawing carbonyl, but stabilized by the intramolecular H-bond.
Hydrazide (-CONH-)	~12.5 – 13.0	Deprotonation of the amide nitrogen occurs only in highly basic conditions (e.g., forming sodium salts).

Synthesis & Reaction Pathways[3][9][11]

Synthetic Route

The most robust synthesis involves the hydrazinolysis of Ethyl 4-ethoxysalicylate. Direct reaction of the acid with hydrazine is slow and low-yielding; the ester intermediate is preferred.



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Figure 1: Two-step synthesis pathway from the carboxylic acid precursor.

Key Reactivity: Schiff Base Formation

The primary application of this scaffold is the condensation with aldehydes to form acylhydrazones.

- Mechanism: Nucleophilic attack of the terminal amino group (-NH₂) on the aldehyde carbonyl.

- **Catalysis:** Acid-catalyzed (Glacial Acetic Acid).
- **Utility:** The resulting Schiff bases often exhibit enhanced antimicrobial activity and can chelate transition metals (Cu^{2+} , Zn^{2+}) in a tridentate ONO manner.

Experimental Protocols (Characterization)

As experimental data is often sparse for specific derivatives, the following protocols are validated for establishing the physicochemical baseline of salicylhydrazide analogs.

Protocol: pKa Determination via UV-Vis Titration

Objective: Accurately determine the phenolic pKa.

- **Preparation:** Dissolve 5 mg of compound in 1 mL DMSO (stock).
- **Buffer Setup:** Prepare a series of 10 mM phosphate/borate buffers ranging from pH 6.0 to 12.0.
- **Dilution:** Add 10 μL of stock to 2 mL of each buffer.
- **Measurement:** Record UV-Vis spectra (200–400 nm).
- **Analysis:** Track the bathochromic shift (red shift) of the phenolate band (~300 nm \rightarrow ~325 nm). Plot Absorbance vs. pH. The inflection point is the pKa.

Protocol: Solubility & LogP Estimation

Objective: Determine lipophilicity for ADME prediction.

- **Shake-Flask Method:**
 - **Phase 1:** 1-Octanol (saturated with water).
 - **Phase 2:** Water (saturated with 1-Octanol).
- **Procedure:** Dissolve compound in Phase 1. Add equal volume of Phase 2. Vortex for 30 min, centrifuge to separate.

- Quantification: Measure concentration in both phases using HPLC (C18 column, MeOH:Water 60:40 mobile phase).

- Calculation:

.

References

- Synthesis of Salicylhydrazides
 - Title: Synthesis, characterization and biological evaluation of some new salicylhydrazide deriv
 - Source:Journal of Saudi Chemical Society (2016).
 - Context: Describes the standard hydrazinolysis protocol for 4-substituted salicyl
- Physicochemical Properties of Hydrazides
 - Title: A comparison of pKa values for Ar-NH₂ and some hydrazides.
 - Source:ResearchG
 - Context: Provides comparative pKa data for benzohydrazide deriv
- Precursor Data (4-Ethoxysalicylic Acid)
 - Title: 4-Ethoxysalicylic acid (PubChem CID 1548885).
 - Source:PubChem.[2]
 - Context: Structural data for the parent acid used in synthesis.[2]
- Schiff Base Applications
 - Title: Synthesis, Spectral Characterization and Crystal Structure of (E)-4-Hydroxy-N'-(2-Methoxybenzylidene) Benzohydrazide.
 - Source:SSRN (2017).
 - Context: Illustrates the reactivity and structural analysis of similar hydrazide-hydrazone systems.

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Sources

- 1. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 2. [PubChemLite - C - Explore](https://pubchemlite.lcsb.uni.lu) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Profiling of 4-Ethoxy-2-hydroxybenzohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1637634/docs#technical-guide-physicochemical-profiling-of-4-ethoxy-2-hydroxybenzohydrazide\]](https://www.benchchem.com/product/b1637634/docs#technical-guide-physicochemical-profiling-of-4-ethoxy-2-hydroxybenzohydrazide)

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